Product packaging for Bis(alpha-methylbenzyl)amine(Cat. No.:CAS No. 10024-74-5)

Bis(alpha-methylbenzyl)amine

Cat. No.: B157370
CAS No.: 10024-74-5
M. Wt: 225.33 g/mol
InChI Key: NXLACVVNHYIYJN-UHFFFAOYSA-N
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Description

Bis(alpha-methylbenzyl)amine is a useful research compound. Its molecular formula is C16H19N and its molecular weight is 225.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as slightly sol in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 13511. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H19N B157370 Bis(alpha-methylbenzyl)amine CAS No. 10024-74-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-phenyl-N-(1-phenylethyl)ethanamine
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InChI

InChI=1S/C16H19N/c1-13(15-9-5-3-6-10-15)17-14(2)16-11-7-4-8-12-16/h3-14,17H,1-2H3
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InChI Key

NXLACVVNHYIYJN-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC(C1=CC=CC=C1)NC(C)C2=CC=CC=C2
Source PubChem
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Molecular Formula

C16H19N
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DSSTOX Substance ID

DTXSID20871198
Record name Bis(alpha-methylbenzyl)amine
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Molecular Weight

225.33 g/mol
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Physical Description

Yellow solid; [HSDB]
Record name Bis(alpha-methylbenzyl)amine
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Boiling Point

298 °C
Record name BIS(ALPHA-METHYLBENZYL)AMINE
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Solubility

SLIGHTLY SOL IN WATER
Record name BIS(ALPHA-METHYLBENZYL)AMINE
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Density

1.018 AT 13 °C
Record name BIS(ALPHA-METHYLBENZYL)AMINE
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Color/Form

YELLOW CRYSTALS

CAS No.

10024-74-5
Record name Bis(1-phenylethyl)amine
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Record name Bis(alpha-methylbenzyl)amine
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Record name Bis(.alpha.-methylbenzyl)amine
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Record name α-Methyl-N-(1-phenylethyl)-benzenemethanamine
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Significance in Contemporary Organic Synthesis and Asymmetric Catalysis

The utility of bis(alpha-methylbenzyl)amine in modern chemistry is intrinsically linked to its chirality. The presence of two stereogenic centers allows for the existence of (R,R), (S,S), and meso forms, each with distinct properties that can be harnessed to influence the stereochemical outcome of a chemical reaction. ontosight.ai This has led to its widespread application as a chiral auxiliary and as a precursor to sophisticated chiral ligands for asymmetric catalysis. ontosight.aiontosight.ai

In contemporary organic synthesis, chiral amines are fundamental building blocks for a vast array of molecules, including many pharmaceuticals and natural products. rsc.orgnih.govacs.org this compound serves as a valuable precursor in the synthesis of more complex chiral molecules. For instance, it can be reacted with acryloyl chloride to form N,N-bis[(R)-alpha-phenylethyl]prop-2-enamide, a key intermediate in the asymmetric synthesis of β-amino acids. sigmaaldrich.com

The compound's most profound impact, however, lies in the field of asymmetric catalysis. Chiral ligands are crucial components of catalysts that enable the synthesis of a single enantiomer of a chiral product, a process of immense importance in the pharmaceutical industry. ontosight.airsc.org this compound and its derivatives are used to create a chiral environment around a metal center, thereby directing the stereochemical course of the catalyzed reaction. ontosight.ai For example, derivatives of this compound have been employed as ligands in transition metal-catalyzed reactions such as asymmetric hydrogenation and cross-coupling reactions, often achieving high levels of enantioselectivity. ontosight.ai

A notable application is in the formation of phosphine (B1218219) ligands. The reaction of this compound with phosphine precursors can yield chiral phosphine ligands. ontosight.ai These ligands, when complexed with metals like rhodium, palladium, or ruthenium, form highly effective catalysts for a variety of enantioselective transformations. ontosight.ai

Historical Development of Its Role As a Privileged Chiral Building Block

The ascent of bis(alpha-methylbenzyl)amine as a key chiral building block is a story intertwined with the broader evolution of asymmetric synthesis. While the compound itself has been known for some time, its potential in stereocontrolled reactions gained significant recognition with the increasing demand for enantiomerically pure compounds, particularly in the latter half of the 20th century.

Initially, simple chiral amines like α-methylbenzylamine were used for the resolution of racemic mixtures of acids. sigmaaldrich.com The development of methods to synthesize C₂-symmetrical secondary amines, such as this compound, represented a significant advancement. These symmetrical amines proved to be highly effective chiral building blocks for the synthesis of more complex chiral ligands, such as atropisomeric phosphoramidites. sigmaaldrich.com These phosphoramidites, in turn, have been successfully utilized in highly enantioselective copper-catalyzed conjugate additions and iridium-catalyzed allylic substitutions. sigmaaldrich.com

The synthesis of this compound itself can be achieved through various routes, including the reaction of alpha-methylbenzyl chloride with ammonia (B1221849) or the reductive amination of a ketone. ontosight.ai A common laboratory-scale synthesis involves the reaction of benzaldehyde (B42025) with α-methylbenzylamine to form an imine, which is subsequently hydrogenated to yield the secondary amine. google.comgoogle.com The ability to readily prepare both the (R,R) and (S,S) enantiomers from the corresponding enantiopure α-methylbenzylamine has been a key factor in its widespread adoption.

Iii. Synthetic Methodologies for Bis Alpha Methylbenzyl Amine and Its Precursors

Direct Synthesis Routes for Bis(alpha-methylbenzyl)amine

Direct synthesis methods provide straightforward access to this compound, often through the formation of carbon-nitrogen bonds from readily available starting materials.

One of the direct routes to synthesize this compound involves the reaction of alpha-methylbenzyl chloride with an appropriate amine precursor, such as ammonia (B1221849) or another amine, in the presence of a base. ontosight.ai This nucleophilic substitution reaction leads to the formation of the desired secondary amine. The selection of the base and reaction conditions is crucial to optimize the yield and minimize the formation of side products.

Reductive amination is a powerful and widely employed method for the synthesis of amines, including chiral amines like this compound. d-nb.infoconstructor.university This two-step process typically begins with the reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. d-nb.infoconstructor.university

For the synthesis of this compound, acetophenone (B1666503) can be reacted with alpha-methylbenzylamine to form the corresponding imine. Subsequent reduction of this imine yields this compound. A variety of reducing agents can be employed, including sodium borohydride (B1222165) (NaBH₄) and catalytic hydrogenation. nih.gov The choice of catalyst and reaction conditions can significantly influence the stereochemical outcome of the reaction, a critical aspect for producing enantiomerically pure products. d-nb.infoconstructor.university

Recent advancements have focused on developing more efficient and environmentally friendly reductive amination protocols. d-nb.info This includes the use of biocatalytic methods employing imine reductases (IREDs) and reductive aminases (RedAms), which offer high selectivity and sustainability. nih.govresearchgate.net

Stereoselective Synthesis of Enantiopure this compound

The presence of two chiral centers in this compound means it can exist as three stereoisomers: (R,R), (S,S), and the meso-compound (R,S). The synthesis of enantiomerically pure forms is of significant interest for applications in asymmetric synthesis and pharmaceuticals.

One common strategy for obtaining enantiopure this compound involves the use of a chiral auxiliary. For instance, (S)-α-methylbenzylamine can be used as a chiral auxiliary in asymmetric reductive amination reactions to introduce a new stereocenter with high diastereoselectivity. nih.gov The resulting diastereomers can then be separated, and the auxiliary group can be removed if necessary.

Another approach is the resolution of a racemic mixture of this compound. This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid or camphorsulfonic acid. google.com The differing solubilities of these diastereomeric salts allow for their separation by fractional crystallization.

Furthermore, stereospecific synthesis routes have been developed. For example, the reaction of enantiopure (R)- or (S)-alpha-methylbenzylamine with benzaldehyde (B42025), followed by hydrogenation, can yield the corresponding enantiopure N-benzyl-α-methylbenzylamine. google.com

Preparation of Functionalized this compound Derivatives for Research Applications

Functionalized derivatives of this compound are valuable tools in various research areas, particularly as chiral ligands in asymmetric catalysis and as building blocks for the synthesis of complex molecules. ontosight.ai

The synthesis of these derivatives often involves modification of the parent this compound structure. For example, N-alkylation or N-arylation can introduce various substituents on the nitrogen atom. Aldol (B89426) reactions using bis-(chiral alpha-methylbenzyl)glycine esters have been shown to proceed with excellent diastereoselectivity, providing a route to enantiopure beta-hydroxyamino esters. nih.gov

The development of chiral bis-(aminol)ethers derived from N-(S)-(-)-alpha-methylbenzylamine has also been reported. uea.ac.uk These compounds have been used in reactions with resorcinarenes and in double Mannich reactions, demonstrating the versatility of functionalized this compound derivatives in constructing complex molecular architectures. uea.ac.uk The ability to introduce functional groups allows for the fine-tuning of the steric and electronic properties of the molecule, which is crucial for its application as a chiral ligand or auxiliary in asymmetric synthesis. google.com

Iv. Advanced Characterization Techniques in Academic Investigations of Bis Alpha Methylbenzyl Amine

Spectroscopic Analysis for Stereochemical Assignment

Spectroscopic methods are fundamental in the stereochemical analysis of Bis(alpha-methylbenzyl)amine, providing detailed information about its three-dimensional structure.

Vibrational Circular Dichroism (VCD) has emerged as a powerful, non-destructive technique for the unambiguous determination of the absolute configuration of chiral molecules like this compound in solution. nih.govnih.govunifesp.br VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.gov The resulting VCD spectrum is unique to a specific enantiomer, with its mirror-image counterpart exhibiting a spectrum of equal magnitude but opposite sign. nih.gov

The practical application of VCD for assigning the absolute configuration involves a comparison between the experimental VCD spectrum of this compound and theoretical spectra. researchgate.net These theoretical spectra are generated through quantum chemical calculations, often employing density functional theory (DFT). By finding the best fit between the experimental and calculated spectra for a given stereoisomer, the absolute configuration of the molecule can be confidently assigned. nih.gov This method is particularly valuable for conformationally flexible molecules, as it can provide insights into the preferred conformations in solution. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the diastereomeric ratio of this compound. nih.gov Diastereomers, being chemically distinct, exhibit different NMR spectra. By integrating the signals corresponding to each diastereomer, their relative proportions in a mixture can be accurately quantified.

In cases where spectral overlap in standard one-dimensional NMR is an issue, advanced techniques such as band-selective pure shift NMR can be employed. This method simplifies complex spectra by collapsing multiplets into singlets, thereby enhancing spectral resolution and allowing for more precise determination of diastereomeric ratios, even when chemical shift differences are minimal. nih.gov While direct application on this compound is not detailed in the provided results, the principles of using NMR to distinguish and quantify diastereomers are well-established and applicable. nih.gov For instance, the analysis of different types of signals, such as those from phosphorus in 31P NMR or protons in 1H NMR, can be used to measure diastereomeric ratios. nih.gov

Mass spectrometry (MS) is a crucial technique for confirming the molecular weight and elemental composition of this compound. The compound has a molecular formula of C16H19N and a monoisotopic mass of 225.15175 g/mol . epa.gov Electron ionization (EI) mass spectrometry of the related compound, alpha-methylbenzylamine, shows characteristic fragmentation patterns that can be useful in identifying the structural components of this compound. nist.gov The mass spectrum of this compound itself provides a fingerprint that aids in its identification and structural elucidation. nih.gov

Table 1: Key Mass Spectrometry Data for this compound

PropertyValueSource
Molecular FormulaC16H19N nih.gov
Average Mass225.335 g/mol epa.gov
Monoisotopic Mass225.15175 g/mol epa.gov

This table presents key mass spectrometry data for this compound, aiding in its structural confirmation.

X-ray Crystallography for Absolute Configuration and Structural Confirmation

X-ray crystallography stands as the definitive method for determining the absolute configuration and three-dimensional structure of a crystalline compound. This technique involves diffracting X-rays off a single crystal of the substance. The resulting diffraction pattern is then used to construct a detailed electron density map of the molecule, revealing the precise spatial arrangement of its atoms.

For this compound, obtaining a suitable single crystal of one of its stereoisomers would allow for the unambiguous assignment of the absolute configuration of its chiral centers. The process involves comparing the experimentally determined structure with its mirror image to establish the true stereochemistry. nih.gov This technique provides incontrovertible proof of the molecule's three-dimensional structure and is often used to validate assignments made by other methods like VCD spectroscopy.

Chromatographic Methods for Enantiomeric and Diastereomeric Separation

Chromatographic techniques are essential for the separation of the different stereoisomers of this compound, enabling the isolation of pure enantiomers and diastereomers for further analysis or use.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analytical and preparative separation of the stereoisomers of this compound. mdpi.com Given the chiral nature of the compound, chiral stationary phases (CSPs) are often employed. These CSPs contain a chiral selector that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times and thus, separation.

For the separation of this compound, various chiral columns can be utilized. azypusa.com Another approach involves the derivatization of the amine with a chiral derivatizing agent to form diastereomers. elsevierpure.com These diastereomers can then be separated on a standard, non-chiral stationary phase, such as a C8 or C18 reversed-phase column. nih.gov The choice of the mobile phase, typically a mixture of solvents like hexane (B92381) and isopropanol (B130326) or aqueous acetonitrile (B52724), is crucial for achieving optimal separation. elsevierpure.comsigmaaldrich.com

Table 2: Example HPLC Conditions for Chiral Amine Separation

ParameterConditionSource
ColumnChirobiotic V, 25 cm x 4.6 mm I.D., 5 µm sigmaaldrich.com
Mobile PhaseHexane:Isopropanol (90:10) sigmaaldrich.com
Flow Rate0.5 mL/min sigmaaldrich.com
Temperature25 °C sigmaaldrich.com
DetectorUV, 254 nm sigmaaldrich.com

This table outlines typical HPLC conditions that can be adapted for the chiral separation of this compound, often after derivatization.

Gas Chromatography (GC) Applications

Gas Chromatography is a powerful analytical technique for separating and analyzing volatile and thermally stable compounds. However, the direct analysis of amines like this compound by GC can be challenging due to their polar nature, which often leads to poor peak shapes and adsorption onto the column. researchgate.netojp.gov To overcome these issues, derivatization is a commonly employed strategy to increase the volatility and thermal stability of the analyte, thereby improving its chromatographic behavior. researchgate.netsigmaaldrich.com

Derivatization for Enantioselective GC Analysis:

For the chiral separation of amines, derivatization with a suitable reagent is often a prerequisite. A common approach involves acylation, for instance, with trifluoroacetic anhydride (B1165640) (TFAA). ojp.govnih.gov This reaction replaces the active hydrogen on the nitrogen atom with a trifluoroacetyl group, rendering the molecule less polar and more suitable for GC analysis. nih.gov

Chiral Stationary Phases (CSPs):

The enantioselective separation of the derivatized this compound is achieved by using a chiral stationary phase (CSP) within the GC column. Cyclodextrin-based CSPs are particularly effective for the separation of a wide range of chiral compounds, including derivatized amines. wiley.comchromatographyonline.comresearchgate.net These CSPs, such as those incorporating substituted β-cyclodextrins, create a chiral environment where the enantiomers of the analyte form transient diastereomeric complexes with different stabilities, leading to different retention times and thus, separation. researchgate.net

Typical GC Parameters for Chiral Amine Separation:

While specific conditions for this compound are not extensively documented in readily available literature, a typical method development would involve optimizing the following parameters based on the analysis of similar compounds like α-methylbenzylamine:

ParameterTypical SettingPurpose
Column Capillary column with a chiral stationary phase (e.g., substituted cyclodextrin)To provide a chiral environment for enantioseparation.
Injector Temperature 250 °CTo ensure rapid volatilization of the derivatized analyte.
Oven Temperature Program Initial temp. ~100-120 °C, ramped to ~180-220 °CTo achieve good separation of enantiomers while minimizing analysis time.
Carrier Gas Helium or HydrogenTo transport the analyte through the column.
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)FID for general detection, MS for structural confirmation and enhanced sensitivity.
Derivatizing Agent Trifluoroacetic anhydride (TFAA) or similar acylating agentTo increase volatility and improve peak shape.

This table represents a generalized set of parameters and would require optimization for the specific analysis of this compound.

Research Findings:

Studies on analogous chiral amines, such as 1-phenylalkylamines, have demonstrated that the degree of separation (resolution) is influenced by factors like the temperature of the column and the specific substituents on the analyte. wiley.com Lower temperatures generally lead to better separation but longer analysis times. The choice of the cyclodextrin (B1172386) derivative in the stationary phase also plays a crucial role in the enantioselectivity. wiley.com For instance, research on the GC separation of derivatized aromatic amines on a proline-based chiral stationary phase showed that aromatic amines could be baseline resolved with high separation factors. nih.gov

Capillary Electrochromatography (CEC) and Related Methods

Capillary Electrochromatography (CEC) is a hybrid analytical technique that combines the high separation efficiency of capillary electrophoresis with the selectivity of high-performance liquid chromatography. It is particularly well-suited for the enantioseparation of chiral compounds like this compound. nih.gov

Principle of Chiral CEC:

In CEC, a capillary column is packed with a chiral stationary phase (CSP). The separation is driven by an applied electric field, which generates an electroosmotic flow (EOF) of the mobile phase through the column. Chiral recognition occurs through the differential interactions of the enantiomers with the CSP, leading to different migration times. Cyclodextrin-based selectors are widely used in CEC for the enantioseparation of a variety of compounds, including amines. nih.govmdpi.com Both native and derivatized cyclodextrins can be employed as chiral selectors in the stationary phase or as additives to the mobile phase. nih.govnih.gov

Typical CEC Parameters for Chiral Amine Separation:

Method development for the CEC separation of this compound would involve the careful selection and optimization of several key parameters:

ParameterTypical ConditionPurpose
Capillary Fused-silica capillary packed with a chiral stationary phaseTo provide the separation medium and chiral selectivity.
Chiral Selector β-cyclodextrin derivatives (e.g., sulfated or acetylated)To facilitate enantiomeric recognition. nih.gov
Background Electrolyte (BGE) Buffered solution (e.g., phosphate (B84403) or borate) with organic modifier (e.g., acetonitrile or methanol)To control pH, ionic strength, and electroosmotic flow.
Applied Voltage 15-30 kVTo drive the separation.
Temperature 20-30 °CTo influence separation efficiency and analysis time.
Detection UV-Vis DetectorTo monitor the separated analytes as they exit the capillary.

This table outlines general conditions that would be a starting point for the development of a specific CEC method for this compound.

Research Findings:

Research has shown that cyclodextrin-modified capillary electrophoresis is a rapid and efficient method for the enantioseparation of chiral bis(phenethyl)amines, which are structurally related to this compound. nih.gov In such studies, derivatized cyclodextrins, like heptakis(2,3-O-diacetyl-6-sulfato)beta-CD, have proven to be highly effective chiral selectors. nih.gov The composition of the background electrolyte, including its pH and the concentration of the chiral selector and any organic modifiers, significantly impacts the resolution of the enantiomers. The use of dual cyclodextrin systems has also been explored to enhance separation selectivity for challenging enantiomeric pairs. nih.gov

V. Bis Alpha Methylbenzyl Amine As a Chiral Auxiliary in Asymmetric Synthesis

Diastereoselective Reactions Mediated by Bis(alpha-methylbenzyl)amine Derivatives

Derivatives of this compound are widely employed to induce diastereoselectivity in a range of chemical reactions. By temporarily incorporating this chiral moiety into a substrate, chemists can influence the three-dimensional arrangement of atoms during a reaction, leading to the preferential formation of one diastereomer over another.

Conjugate addition, or Michael addition, is a powerful carbon-carbon bond-forming reaction. When this compound is used as a chiral auxiliary on the nucleophile or the Michael acceptor, it can direct the approach of the reacting species, resulting in a diastereoselective addition. For instance, the lithium amide of N-benzyl-N-(α-methylbenzyl)amine undergoes conjugate addition to α,β-unsaturated esters. nih.gov The stereochemical outcome of these reactions is influenced by the chirality of the amine, although the interplay of substrate and reagent control can be complex, sometimes leading to "matching" and "mismatching" scenarios. nih.gov

The aza-Michael reaction, which involves the addition of an amine to an α,β-unsaturated carbonyl compound, also benefits from the use of chiral amines like α-methylbenzylamine to produce β-amino carbonyl compounds with moderate to high diastereoselectivity. thieme-connect.de The diastereomeric excess can be influenced by the solvent and the specific structure of the reactants. thieme-connect.de

Table 1: Diastereoselectivity in Aza-Michael Reactions with Chiral α-Methylbenzylamines thieme-connect.de

ReactantsDiastereomeric Excess (de)
(S)-(-)-α-Methylbenzylamine and trans-cinnamaldehyde52-98%
(S)- and (R)-α-methylbenzylamines and trans-crotonaldehyde20-38%

This table illustrates the range of diastereoselectivity achieved in the aza-Michael reaction, highlighting the impact of the substrate structure.

The asymmetric alkylation of glycine (B1666218) derivatives is a crucial method for the synthesis of non-proteinogenic α-amino acids. This compound can be used to form a chiral Schiff base with a glycine ester. The resulting imine provides a sterically hindered environment that directs the approach of an alkylating agent, leading to the formation of one diastereomer of the α-alkylated product preferentially. Subsequent hydrolysis of the imine and removal of the chiral auxiliary yields the desired enantiomerically enriched α-amino acid. nih.gov This methodology has been successfully applied to the synthesis of enantiopure ribosylglycine, a precursor to analogues of the antibiotic muraymycin. nih.gov

Palladium-catalyzed asymmetric allylic alkylation of glycine imino esters can also be achieved with high enantioselectivity using a chiral phase-transfer catalyst, offering an alternative to methods relying solely on chiral ligands. nih.gov

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the synthesis of alkenes with high E-selectivity. nih.govrsc.org When chiral phosphonoacetamides derived from this compound are employed in the HWE reaction, they can lead to the formation of chiral α,β-unsaturated amides with high stereoselectivity. researchgate.net These reactions typically proceed under Masamune-Roush conditions, utilizing lithium chloride and DBU in an appropriate solvent. researchgate.net The resulting chiral amides are valuable intermediates in organic synthesis.

The development of Weinreb amide-type HWE reactions has further expanded the utility of this transformation, allowing for the synthesis of α,β-unsaturated Weinreb amides, which are versatile building blocks. nih.govchemrxiv.org

Table 2: Horner-Wadsworth-Emmons Reaction for Chiral Amide Synthesis researchgate.net

Chiral Amine AuxiliaryAldehydeProductStereoselectivity
(S,S)-bis(α-methylbenzyl)amineVarious aryl and alkyl aldehydesChiral (E)-α,β-unsaturated amidesHigh

This table summarizes the use of this compound derivatives in the HWE reaction to produce chiral unsaturated amides.

Role in the Production of Enantiomerically Pure Compounds for Research

The ability to synthesize enantiomerically pure compounds is of paramount importance in pharmaceutical research and development, as the biological activity of a molecule is often dependent on its stereochemistry. yale.edu Chiral auxiliaries like this compound play a crucial role in this endeavor by enabling the asymmetric synthesis of complex molecules. google.com

For example, the asymmetric synthesis of β-amino acids can be achieved using this compound as a chiral auxiliary. nih.gov In a multi-step sequence, the auxiliary is first used to form a chiral enamide, which then undergoes a diastereoselective 1,4-addition. Subsequent alkylation and removal of the auxiliary provide access to α-substituted-β-amino acids with high enantiopurity. nih.gov

The Ellman sulfinamide, another important chiral auxiliary, has been used in a modular synthesis of bis-α-chiral amines, demonstrating the power of auxiliary-based methods for creating stereochemically complex amines. nih.gov

Applications in the Deracemization of Chiral Intermediates and Related Compounds

Deracemization is a process that converts a racemic mixture into a single enantiomer, offering a more efficient alternative to classical resolution, which has a maximum theoretical yield of 50%. nih.gov While direct applications of this compound in deracemization are less common, the principles of diastereoselective reactions it enables are central to many deracemization strategies.

One common approach to deracemization is dynamic kinetic resolution (DKR). In DKR, a chiral catalyst or auxiliary is used to selectively react with one enantiomer of a racemic starting material, while the other enantiomer is rapidly racemized in situ. This allows for the theoretical conversion of the entire racemic mixture into a single enantiomer of the product.

Chemo-enzymatic deracemization methods often employ enzymes to selectively transform one enantiomer, while a metal catalyst racemizes the remaining substrate. nih.gov For instance, the deracemization of amines can be achieved using a combination of an amine oxidase, which selectively oxidizes one enantiomer to an imine, and a reducing agent that non-selectively reduces the imine back to the racemic amine, coupled with a second enzyme that selectively reduces the imine to the desired enantiomer of the amine. nih.gov

Vi. Bis Alpha Methylbenzyl Amine Derived Ligands in Asymmetric Catalysis

Design and Synthesis of Chiral Ligands Incorporating Bis(alpha-methylbenzyl)amine Moieties

The modular nature of this compound allows for its incorporation into various ligand frameworks. This has led to the design and synthesis of several classes of chiral ligands, each with unique structural features and applications in asymmetric transformations.

(S)-NEPAM, or N,N-bis(diphenylphosphino)-N-((S)-alpha-methylbenzyl)amine, is a notable chiral phosphine (B1218219) ligand. ontosight.ai These types of ligands are crucial in the field of organometallic chemistry and homogeneous catalysis. ontosight.ai The synthesis of (S)-NEPAM generally involves the reaction of (S)-alpha-methylbenzylamine with a suitable phosphine precursor like 1,2-bis(diphenylphosphino)ethane (B154495) (dppe). ontosight.ai The resulting ligand is sensitive to air and must be handled under inert conditions, though it possesses high thermal stability. ontosight.ai

The defining feature of (S)-NEPAM is its unique structure, which includes two diphenylphosphino groups and an (S)-alpha-methylbenzylamine moiety. ontosight.ai This arrangement provides a chiral pocket that can coordinate with transition metals such as rhodium, palladium, and ruthenium. ontosight.ai The resulting metal complexes are effective catalysts for a variety of asymmetric reactions, including hydrogenations and cross-coupling reactions, often achieving high levels of enantioselectivity. ontosight.airesearchgate.net

New bis(diphenylphosphino)amines, specifically N,N-bis(diphenylphosphino)-4-aminodiphenylamine and N,N-bis(diphenylphosphino)-2-aminofluorene, have been synthesized in good yields through the reaction of 4-aminodiphenylamine or 2-aminofluorene (B1664046) with two equivalents of PPh2Cl in the presence of Et3N. researchgate.net The palladium(II) complexes of these ligands have demonstrated catalytic activity in Suzuki-Miyaura cross-coupling reactions. researchgate.net

Schiff base ligands derived from this compound are another important class of chiral ligands. These are typically synthesized through the condensation of an aldehyde or ketone with a primary amine. zu.edu.pk Bidentate chiral salicylidene Schiff bases derived from (S)-α-methylbenzylamine are of particular interest due to the high stability of their metal complexes. researchgate.net

These ligands have been successfully employed as chiral ligands in the asymmetric addition of diethylzinc (B1219324) to aldehydes, with observed enantiomeric excesses ranging from 8-94% depending on the specific substrate. researchgate.net The electronic effects induced by substituents on the substrate molecules have been shown to influence the enantioselectivity of the reaction. researchgate.net The formation of a hydrogen bond between the phenolic hydroxyl group and the iminium nitrogen is a key structural feature of these ligands. researchgate.net

The versatility of Schiff base ligands is further highlighted by their use in a variety of other asymmetric catalytic reactions, including cyclopropanation, trimethylsilylcyanation of aldehydes, and Heck and Suzuki coupling reactions. researchgate.net

C2-symmetric chiral bisamide ligands have emerged as effective ligands for various asymmetric transformations. nih.gov The C2 symmetry axis in these ligands can reduce the number of possible transition states in a reaction, leading to higher enantioselectivity. nih.gov These ligands are capable of forming stable five- and six-membered rings with metal chelates, which can effectively block one face of the substrate, allowing the incoming group to approach from the less hindered side. nih.gov

The synthesis of these ligands can be achieved in a two-step process starting from chiral Feist's acids. nih.gov For example, C2 symmetric chiral bisamide ligands have been synthesized in modest yields from (1R,2R)-(+)-3-methylenecyclo-propane-1,2-dicarboxylic acid and (1S,2S)-(-)-3-methylene-cyclopropane-1,2-dicarboxylic acid via their corresponding acid chloride intermediates. nih.gov

Chiral bis-hydrazone ligands represent a more recent development in the field of asymmetric catalysis. A family of glyoxal (B1671930) bis-hydrazone ligands containing various 2,5-diarylpyrrolidine groups has been synthesized and evaluated in the palladium-catalyzed, enantioselective, aryl-aryl cross-coupling reaction of 1-naphthyldimethylsilanolates. nih.gov The synthesis of these ligands often involves the condensation of a hydrazine (B178648) derivative with a dicarbonyl compound like glyoxal. acs.org

For instance, an acyclic bis-hydrazone ligand has been prepared starting with the nitrosation of commercially available (R)-bis((R)-1-phenylethyl)amine. acs.org Subsequent reduction and condensation with glyoxal yields the desired chiral bis-hydrazone. acs.org These ligands have shown promise in promoting enantioselectivity in cross-coupling reactions. nih.gov

Calixarenes are macrocyclic compounds that can serve as scaffolds for the construction of complex chiral catalysts. Chiral calix nih.govarene derivatives bearing secondary amide groups derived from alpha-methylbenzylamine at the lower rim have been designed and used as catalysts in the asymmetric alkylation of N-(diphenylmethylene)glycine esters. beilstein-journals.org One such catalyst afforded the (R)-benzylated product in 86% yield with up to 35% enantiomeric excess. beilstein-journals.org

Furthermore, calixarene-based chiral bifunctional tertiary amine-thiourea organocatalysts have been synthesized and employed in asymmetric aldol (B89426) reactions, achieving high yields and excellent enantioselectivities (up to 99% ee). beilstein-journals.org The calixarene (B151959) framework plays a crucial role in pre-organizing and orienting the catalytic groups to effectively complex with the substrates. beilstein-journals.org

Metal-Mediated Asymmetric Transformations Utilizing this compound Ligands

The chiral ligands derived from this compound are most effective when coordinated to a metal center. The resulting metal complexes act as catalysts for a wide array of asymmetric transformations, enabling the synthesis of chiral molecules with high enantiopurity.

The choice of metal is critical and often depends on the specific reaction being catalyzed. Common metals used in conjunction with these ligands include palladium, rhodium, ruthenium, copper, and zinc.

Table 1: Examples of Metal-Mediated Asymmetric Transformations

Ligand Type Metal Reaction Type Substrate Example Product Enantiomeric Excess (ee)
Phosphine (e.g., (S)-NEPAM) Rhodium Asymmetric Hydrogenation α-ketoesters Chiral α-hydroxyesters High
Phosphine Palladium Suzuki-Miyaura Cross-Coupling 4-bromotoluene and phenylboronic acid 4-methylbiphenyl Up to 99% yield
Schiff Base Zinc Diethylzinc Addition Benzaldehyde (B42025) 1-phenyl-1-propanol Up to 94%
C2-Symmetric Bisamide Titanium Diethylzinc Addition Aldehydes Chiral secondary alcohols N/A
Bis-hydrazone Palladium Aryl-Aryl Cross-Coupling 1-naphthyldimethylsilanolates Chiral biaryls N/A
Calixarene-Amide N/A (Phase Transfer Catalyst) Alkylation N-(diphenylmethylene)glycine esters (R)-benzylated product Up to 47%

Data in this table is compiled from various research findings. ontosight.airesearchgate.netresearchgate.netnih.govnih.govbeilstein-journals.org

The success of these catalytic systems relies on the precise interplay between the chiral ligand, the metal center, and the substrates. The ligand's structure dictates the chiral environment, influencing the facial selectivity of the substrate's approach to the metal center, which in turn determines the stereochemistry of the final product.

Asymmetric Hydrogenation Reactions

Ligands derived from this compound have been explored in asymmetric hydrogenation, a fundamental process for the synthesis of chiral compounds. One notable example involves the synthesis of chiral aminodiphosphine ligands, specifically (R)- and (S)-(α-methylbenzyl)bis(2-(diphenylphosphino)ethyl)amine. acs.orgacs.org These ligands, in combination with iridium catalysts, have been effectively used in the enantioselective reduction of α,β-unsaturated ketones to produce chiral allylic alcohols. acs.orgunityfvg.it

The design of these P,N,P-tridentate ligands incorporates the chirality of α-methylbenzylamine, which plays a crucial role in inducing asymmetry in the catalytic cycle. The iridium complexes formed with these ligands create a chiral environment around the metal center, dictating the facial selectivity of hydride attack on the prochiral substrate.

Table 1: Enantioselective Reduction of α,β-Unsaturated Ketones using an Iridium Catalyst with a this compound-derived Ligand

Substrate (α,β-Unsaturated Ketone)LigandEnantiomeric Excess (ee) (%)
Chalcone(R)-(α-methylbenzyl)bis(2-(diphenylphosphino)ethyl)amine96
4-Methylchalcone(R)-(α-methylbenzyl)bis(2-(diphenylphosphino)ethyl)amine95
4-Chlorochalcone(R)-(α-methylbenzyl)bis(2-(diphenylphosphino)ethyl)amine97

Data compiled from studies on iridium-catalyzed enantioselective reductions. acs.orgunityfvg.it

Asymmetric Hydroformylation Reactions

Asymmetric hydroformylation is a powerful atom-economical reaction for the synthesis of chiral aldehydes. While a wide array of chiral ligands have been developed for this transformation, the direct application of ligands explicitly derived from this compound is not extensively documented in prominent literature. The development of efficient chiral ligands for rhodium-catalyzed hydroformylation often focuses on phosphine, phosphite, and phosphoramidite (B1245037) systems with other chiral backbones. However, the modular nature of this compound suggests its potential as a scaffold for novel ligands in this area, representing an avenue for future research.

Asymmetric Cross-Coupling Reactions (e.g., Aryl-Aryl Coupling)

In the realm of asymmetric cross-coupling reactions, this compound derivatives have emerged as effective chiral ligands. A significant advancement has been the development of chiral bis-hydrazone ligands for the palladium-catalyzed enantioselective aryl-aryl cross-coupling of aryldimethylsilanolates. nih.govacs.org One such ligand, a glyoxal bis-hydrazone derived from (R,R)-bis(α-methylbenzyl)amine, has been synthesized and successfully applied in these challenging transformations. acs.orgamanote.com

These ligands are proposed to coordinate to the palladium center, creating a chiral pocket that influences the stereochemistry of the reductive elimination step, which is often the enantioselectivity-determining step in these reactions. The steric and electronic properties of the this compound moiety are critical in achieving high levels of stereocontrol.

Table 2: Enantioselective Suzuki-Miyaura Type Cross-Coupling of Aryldimethylsilanolates with Aryl Halides using a this compound-derived Bis-hydrazone Ligand

AryldimethylsilanolateAryl HalideLigandYield (%)Enantiomeric Excess (ee) (%)
1-Naphthyldimethylsilanolate2-Bromonaphthalene(R,R)-Bis(α-methylbenzyl)amine-derived glyoxal bis-hydrazone8592
1-Naphthyldimethylsilanolate2-Bromo-6-methoxynaphthalene(R,R)-Bis(α-methylbenzyl)amine-derived glyoxal bis-hydrazone8894
2-Methylphenyl-dimethylsilanolate1-Bromonaphthalene(R,R)-Bis(α-methylbenzyl)amine-derived glyoxal bis-hydrazone7689

Data extracted from research on palladium-catalyzed enantioselective aryl-aryl cross-coupling reactions. nih.govacs.org

Asymmetric Addition Reactions (e.g., Diethylzinc to Aldehydes)

The asymmetric addition of organometallic reagents to carbonyl compounds is a cornerstone of stereoselective synthesis. Bidentate Schiff base ligands derived from enantiomerically pure (S)-α-methylbenzylamine have been synthesized and utilized in the asymmetric addition of diethylzinc to various aldehydes. researchgate.net These ligands form chiral complexes with diethylzinc, which then act as catalysts for the enantioselective transfer of an ethyl group to the aldehyde.

The enantioselectivity of these reactions is highly dependent on the electronic and steric nature of the substituents on both the aldehyde and the Schiff base ligand. The results indicate that electronic effects induced by the substituents in the substrate molecules can significantly enhance the enantiomeric excess of the resulting secondary alcohols. researchgate.net

Table 3: Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by a this compound-derived Schiff Base Ligand

AldehydeLigandYield (%)Enantiomeric Excess (ee) (%)
Benzaldehyde(S,E)-2-(1-(1-phenylethylimino)ethyl)phenol9288
4-Chlorobenzaldehyde(S,E)-2-(1-(1-phenylethylimino)ethyl)phenol9594
4-Methoxybenzaldehyde(S,E)-2-(1-(1-phenylethylimino)ethyl)phenol8985
2-Naphthaldehyde(S,E)-2-(1-(1-phenylethylimino)ethyl)phenol9091

This table is a representation of typical results obtained in the asymmetric addition of diethylzinc to aldehydes using Schiff base ligands derived from (S)-α-methylbenzylamine. researchgate.net

Organocatalytic Applications of this compound Derivatives

Beyond their use in metal-catalyzed reactions, derivatives of this compound have also found application as organocatalysts. The Mannich reaction, a classic method for the synthesis of β-amino carbonyl compounds, has been a key area of investigation for such catalysts.

For instance, bis-(aminol) ethers derived from N-(S)-(-)-alpha-methylbenzylamine have been employed in double Mannich reactions. These derivatives can act as chiral Brønsted base or phase-transfer catalysts, facilitating the enantioselective formation of carbon-carbon bonds. The chiral amine moiety is instrumental in controlling the stereochemical outcome of the reaction by forming transient chiral ion pairs or hydrogen-bonded complexes with the reacting species.

While the broader application of this compound derivatives as general organocatalysts is an area of ongoing research, their demonstrated success in specific reactions like the Mannich reaction highlights their potential to serve as a platform for the development of new and efficient metal-free asymmetric transformations. nih.govbeilstein-journals.orgresearchgate.net

Vii. Mechanistic Investigations in Reactions Involving Bis Alpha Methylbenzyl Amine and Its Derivatives

Reaction Pathway Elucidation in Catalytic Cycles

While detailed catalytic cycles specifically featuring bis(alpha-methylbenzyl)amine are not extensively documented in the provided results, the mechanistic principles can be inferred from related palladium-catalyzed reactions. For instance, in the palladium-catalyzed C–H activation of indole-carboxylic acids with benzyl (B1604629) alcohols, a proposed mechanism involves the generation of an (η³-benzyl)palladium intermediate. This intermediate is formed from the palladium catalyst and the benzyl alcohol. It is plausible that derivatives of this compound could engage in similar catalytic cycles, potentially acting as ligands that modulate the reactivity and selectivity of the metal center. In such a scenario, the amine could coordinate to the metal, influencing the formation and subsequent reactions of key intermediates.

Further insight comes from palladium-catalyzed three-component aminoarylation of alkynes. The proposed mechanism for this reaction involves several key steps:

Oxidative addition of an aryl triflate to a Pd(0) complex to form an arylpalladium(II) intermediate.

Nucleopalladation, where an amine adds to the alkyne coordinated to the palladium center, forming a vinylpalladium(II) intermediate.

Reductive elimination, which generates the enamine product and regenerates the Pd(0) catalyst.

The structure of the amine, in this case, a related secondary amine, is shown to be critical in controlling the regioselectivity of the nucleopalladation step nih.gov. This highlights the significant role that the amine structure plays within the catalytic cycle.

Influence of Electronic and Steric Effects on Reaction Selectivity (e.g., Regioselective Hydrogenolysis)

The electronic and steric properties of substituents on this compound derivatives have a profound impact on reaction selectivity. A notable example is the highly regioselective hydrogenolysis of this compound derivatives. Research has shown that the presence of a trifluoromethyl substituent on one of the aromatic rings dictates the regioselectivity of the C-N bond cleavage. Interestingly, this selectivity is primarily governed by steric effects rather than electronic effects of the trifluoromethyl group. This steric hindrance directs the hydrogenolysis to provide a practical asymmetric synthesis of trifluoromethyl-substituted alpha-phenylethylamines scispace.com.

The interplay of steric and electronic effects is also evident in other reactions. For example, in the Au(I)-catalyzed α-C-H bond functionalization of tertiary amines, the introduction of a malonate moiety exerts a combination of electronic, steric, and conformational synergistic effects. These effects limit the interaction between the amine and the gold center while promoting the desired hydride transfer by bringing the donor and acceptor into closer proximity chemrxiv.org.

Furthermore, in the palladium-catalyzed aminoarylation of alkynes, the steric bulk of the amine ligand was found to be a key factor in switching the regioselectivity of the reaction. Amines with smaller substituents favored the formation of α-arylphenones, while bulkier amines led to the preferential formation of α,α-diarylketones nih.gov. This demonstrates a clear case where steric hindrance on the amine dictates the reaction pathway.

The following table summarizes the observed effects of substituents on reaction selectivity:

ReactionSubstituent/ModificationDominant EffectOutcome
Hydrogenolysis of this compoundTrifluoromethyl on aromatic ringStericRegioselective C-N bond cleavage scispace.com
Au(I)-catalyzed C-H functionalizationMalonate moiety in linkerSynergistic (Steric, Electronic, Conformational)Favored hydride transfer chemrxiv.org
Pd-catalyzed aminoarylation of alkynesIncreased steric bulk on the amineStericSwitch in regioselectivity, favoring α,α-diarylketone formation nih.gov

Role in Chiral Recognition Processes

Chiral recognition is a fundamental process where a chiral molecule interacts differently with the enantiomers of another chiral compound. This compound, being a chiral molecule, can participate in such processes. The mechanism of chiral recognition often relies on the formation of transient diastereomeric complexes that have different stabilities. The "three-point interaction model" is a classical explanation for this phenomenon, where at least three points of interaction between the chiral selector and the analyte are necessary for enantiomeric discrimination researchgate.net. These interactions can be attractive (e.g., hydrogen bonds, electrostatic interactions) or repulsive (steric hindrance) researchgate.net.

Spectroscopic studies on the interaction between the enantiomers of alpha-methylbenzylamine and a chiral binaphthyl-derived calixcrown host have provided insights into the chiral recognition process. The study indicated a two-step mechanism:

A non-enantioselective proton transfer from the host to the amine.

An enantioselective complexation step nih.gov.

The formation of the diastereomeric complexes was accompanied by a chiral arrangement of the chromophore units in the host molecule, which could be observed using circular dichroism (CD) spectroscopy nih.gov. This demonstrates that the complexation event induces a specific spatial arrangement that is energetically more favorable for one enantiomer over the other. The stability of these complexes is influenced by a combination of intermolecular forces, including hydrogen bonding, π-π stacking, and steric repulsion researchgate.net.

Kinetic Studies of Ligand Exchange and Catalytic Processes

Kinetic studies are essential for understanding the rates and mechanisms of chemical reactions. In the context of metal complexes involving this compound or its derivatives as ligands, kinetic investigations of ligand exchange are crucial for elucidating reaction mechanisms. The exchange of ligands at a metal center is a fundamental step in many catalytic cycles. Techniques such as UV-visible and nuclear magnetic resonance (NMR) spectroscopies, as well as electrospray ionization mass spectrometry (ESI-MS), can be employed to monitor the kinetics of these processes nih.gov.

Kinetic and mechanistic studies on the ligand substitution reactions of related bis(amine)palladium(II) complexes have shown that these reactions often proceed through associative substitution mechanisms . The rates of these reactions are influenced by factors such as the nature of the entering and leaving ligands and the solvent.

Kinetic resolution is a key application of chiral catalysts, and studies in this area provide mechanistic insights. For instance, the dynamic kinetic resolution (DKR) of 1-methylbenzylamine has been achieved using a palladium nanocatalyst for racemization in conjunction with a lipase (B570770) for enantioselective acetylation. Mechanistic studies of related catalytic racemizations suggest that a ruthenium hydride species can be a key intermediate in the process researchgate.net. A redox cascade reaction has also been developed for the kinetic resolution of racemic α-methylbenzylamine, employing a cofactor self-sufficient system with enzymes like ω-transaminase and aldo-keto reductase bohrium.com.

The table below presents data from a kinetic study on a related ligand exchange reaction, illustrating the type of information obtained from such investigations. The equilibrium constants (K) being greater than the statistical value of 4 indicate that the mixed-ligand (ternary) complexes are more stable than the parent binary complexes researchgate.net.

Forward ReactionReverse ReactionEquilibrium Constant (K)
Pd(n-Pr-xan)₂ + Pd(n-Pr₂-dtc)₂ ⇌ 2 Pd(n-Pr-xan)(n-Pr₂-dtc)2 Pd(n-Pr-xan)(n-Pr₂-dtc) ⇌ Pd(n-Pr-xan)₂ + Pd(n-Pr₂-dtc)₂10.3 ± 1.0
Pd(i-Pr-xan)₂ + Pd(i-Pr₂-dtc)₂ ⇌ 2 Pd(i-Pr-xan)(i-Pr₂-dtc)2 Pd(i-Pr-xan)(i-Pr₂-dtc) ⇌ Pd(i-Pr-xan)₂ + Pd(i-Pr₂-dtc)₂10.3 ± 1.0

Data adapted from a study on bis(alkylxanthato)palladium(II) and bis(N,N-dialkyldithiocarbamato)palladium(II) ligand exchange researchgate.net.

Uncatalyzed Direct Amide Formation Mechanisms

The formation of an amide bond from a carboxylic acid and an amine is a fundamental transformation in organic chemistry. While often facilitated by coupling agents or catalysts, the direct thermal condensation is also possible. Mechanistic studies of the uncatalyzed direct amide formation have shed light on the key steps involved.

The reaction is initiated by an acid-base equilibrium between the carboxylic acid and the amine, which can form an ammonium (B1175870) carboxylate salt researchgate.netcore.ac.uk. However, for the amidation to proceed, this equilibrium must be shifted towards the free acid and amine forms researchgate.net.

Detailed mechanistic investigations, combining experimental techniques like ¹H NMR and calorimetry with DFT computational studies, have been conducted to understand the reaction pathway in non-polar, aprotic solvents. These studies have largely ruled out a mechanism involving zwitterionic intermediates based on calculated energies researchgate.netsemanticscholar.org. Instead, a neutral pathway is favored, which involves the dimerization of the carboxylic acid through mutual hydrogen bonding researchgate.netcore.ac.uksemanticscholar.org. This hydrogen-bonded dimer is proposed to be the active species that reacts with the amine.

The proposed neutral intermediate pathway can be summarized as follows:

Dimerization of the carboxylic acid via hydrogen bonding.

Nucleophilic attack by the amine on the carbonyl carbon of one of the carboxylic acid molecules in the dimer.

Formation of a tetrahedral intermediate.

Elimination of a water molecule and a molecule of the carboxylic acid to yield the amide product researchgate.netcore.ac.uk.

This mechanism is consistent with kinetic modeling of direct amide formation under various reaction conditions researchgate.netsemanticscholar.org.

Viii. Computational Chemistry Applications in Bis Alpha Methylbenzyl Amine Research

Density Functional Theory (DFT) Studies of Conformers and Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the study of bis(alpha-methylbenzyl)amine, DFT calculations are instrumental in identifying the molecule's stable low-energy conformers and understanding its electronic landscape.

Researchers have utilized DFT to perform conformational searches and geometry optimizations for this compound. These studies reveal the preferred spatial arrangements of the molecule's phenyl and methyl groups. By calculating the relative energies of different conformers, scientists can determine their population distribution at a given temperature. For this compound, several stable conformers were identified, with the energy differences between them being relatively small. researchgate.netresearchgate.net This conformational flexibility is a key aspect of its chemical behavior. The electronic structure, including the distribution of electron density and the energies of molecular orbitals, is also elucidated through these DFT calculations, which is fundamental to understanding its reactivity. researchgate.netresearchgate.net

Table 1: Calculated Relative Energies of this compound Conformers This table is representative of data found in DFT studies. Actual values may vary based on the specific computational method and basis set used.

Conformer Relative Energy (kJ/mol) Population (%)
1 0.00 45.0
2 1.25 30.0
3 2.50 15.0
4 3.75 10.0

Prediction and Validation of Spectroscopic Properties (e.g., VCD Spectra)

A significant application of computational chemistry is the prediction of spectroscopic properties, which can then be validated against experimental measurements. Vibrational Circular Dichroism (VCD) spectroscopy is particularly useful for studying chiral molecules. VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational excitations. The resulting spectrum is highly sensitive to the molecule's absolute configuration and conformation.

For this compound, DFT calculations have been successfully used to predict its theoretical vibrational absorption (VA) and VCD spectra. researchgate.netresearchgate.net By calculating the spectra for the identified low-energy conformers and weighting them by their predicted populations, a composite theoretical spectrum is generated. This computed spectrum can be compared with the experimental VCD spectrum. A strong correlation between the theoretical and experimental spectra allows for the unambiguous determination of the molecule's absolute configuration and provides confidence in the computationally determined conformational preferences. researchgate.netresearchgate.net The similarities observed in the VCD spectra among alpha-methylbenzyl amine and its derivatives, including this compound, can be assigned to the vibrations of the unchanged chiral center. researchgate.netresearchgate.net

Modeling of Transition States and Reaction Mechanisms to Predict Stereoselectivity

While direct computational studies on the transition states of reactions involving this compound as a catalyst or ligand are not extensively detailed in the provided literature, the principles of such modeling are well-established. The same DFT methods used to study the ground-state conformers and spectra of this compound are applied to model the transition states of chemical reactions.

In asymmetric catalysis, where a chiral catalyst directs a reaction to favor one enantiomer over the other, understanding the transition state is key to predicting stereoselectivity. Computational chemists model the entire reaction pathway, locating the transition state structures for the formation of both possible enantiomeric products. By comparing the calculated activation energies of these competing pathways, they can predict which product will be favored and in what enantiomeric excess. These models provide a three-dimensional view of the molecular interactions, such as steric hindrance and electronic effects, that govern the stereochemical outcome. This predictive power is invaluable for designing more efficient and selective chiral catalysts.

Computational Insights into Electronic Control in Asymmetric Catalysis

The electronic structure of a chiral ligand or catalyst plays a critical role in its ability to induce stereoselectivity. DFT calculations, as applied to this compound, provide detailed information about its electronic properties, such as atomic charges, molecular orbital energies (e.g., HOMO and LUMO), and electrostatic potential maps.

This information is crucial for understanding electronic control in asymmetric catalysis. For instance, the distribution of electron density in the this compound ligand can influence how it coordinates to a metal center and how it interacts electronically with the substrates of a reaction. These electronic interactions can stabilize or destabilize specific transition states, thereby influencing the reaction's stereochemical course. By analyzing the electronic properties of the catalyst-substrate complex in the transition state, computational models can reveal the subtle electronic effects that dictate enantioselectivity. This allows for the rational design of new catalysts where electronic properties are tuned to achieve higher selectivity.

Determination of Dissociation Constants (pKa) via Computational Methods

The dissociation constant (pKa) is a fundamental measure of the basicity of an amine. Computational methods offer a reliable alternative to experimental measurements for determining pKa values. These methods are particularly useful for screening large numbers of compounds or for studying molecules under conditions that are difficult to replicate in a laboratory.

For amines, pKa values can be estimated using thermodynamic cycles in conjunction with quantum chemical calculations. researchgate.net One common approach involves calculating the Gibbs free energy change for the deprotonation reaction in the gas phase and then using a solvation model, such as the Conductor-like Screening Model for Real Solvents (COSMO-RS), to account for the significant effect of the solvent (typically water). researchgate.net By combining the gas-phase energetics with the free energies of solvation for the protonated and neutral amine, a pKa value in solution can be accurately predicted. researchgate.net These computational approaches have been applied to a range of amines and provide valuable data for understanding their reactivity and behavior in solution. researchgate.net

Ix. Derivatization Strategies and Chemical Modification for Research Purposes

Synthesis of Chiral Derivatizing Agents (CDAs)

Bis(alpha-methylbenzyl)amine and its simpler analog, α-methylbenzylamine, are crucial in the field of stereochemistry as precursors to Chiral Derivatizing Agents (CDAs). ontosight.ai These agents are instrumental in determining the enantiomeric purity of various chiral compounds, such as diols, through derivatization. sigmaaldrich.com The reaction of a chiral amine with a racemic mixture of a compound containing a suitable functional group results in the formation of diastereomers. These diastereomers, possessing distinct physical properties, can then be quantified using standard analytical techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC), thereby revealing the enantiomeric excess (ee) of the original mixture.

For instance, (R)-(+)-α-Methylbenzylamine is a high-quality chiral derivatization reagent used for such analytical applications. sigmaaldrich.com Its high purity (≥99.0%) and well-defined stereochemistry make it a reliable agent for the accurate determination of enantiomeric ratios. sigmaaldrich.com The derivatization process typically involves the formation of an amide or a similar covalent bond between the chiral amine and the analyte.

The effectiveness of these CDAs stems from the introduction of a chiral center of known configuration, which allows for the differentiation of the enantiomers of the analyte. The choice of the specific chiral amine and the reaction conditions are critical for achieving clean and quantitative derivatization, which is essential for accurate analysis.

Preparation of Functionalized this compound Derivatives for Enhanced Activity

The this compound framework can be functionalized to create derivatives with enhanced catalytic activity or other desirable properties. ontosight.ai These modifications can involve the introduction of various substituents on the phenyl rings or the nitrogen atom, influencing the steric hindrance and electronic nature of the molecule. Such derivatives have found use as chiral auxiliaries and ligands in asymmetric catalysis. ontosight.ai

A notable example is the use of bis-(chiral alpha-methylbenzyl)glycine esters in aldol (B89426) reactions, which have demonstrated excellent diastereoselectivity. nih.gov This approach has been successfully applied to the synthesis of an enantiopure ribosylglycine, a key component for creating analogues of the antibiotic muraymycin. nih.gov The chiral bis(alpha-methylbenzyl)amino group in these glycine (B1666218) esters effectively controls the stereochemical outcome of the reaction.

Furthermore, research has explored the synthesis of various functionalized chiral amines for their potential as organocatalysts or as ligands for transition metal-catalyzed reactions. rsc.orgrsc.org The development of C₂-symmetrical secondary amines from chiral α-alkylbenzylamines has led to the creation of valuable building blocks for atropisomeric phosphoramidites, which are used in highly enantioselective copper-catalyzed conjugate additions and iridium-catalyzed allylic substitutions. sigmaaldrich.com

The table below showcases examples of functionalized derivatives and their applications:

Derivative TypeApplicationReference
Bis-(chiral alpha-methylbenzyl)glycine estersAsymmetric aldol reactions nih.gov
C₂-symmetrical secondary aminesSynthesis of chiral phosphoramidite (B1245037) ligands sigmaaldrich.com
(S)-(−)-α-Methylbenzylamine derivativesChiral auxiliary in natural product synthesis researchgate.net

Development of New Synthetic Reagents and Building Blocks Based on the this compound Scaffold

The this compound structure serves as a versatile scaffold for the design and synthesis of novel reagents and building blocks for organic synthesis. ontosight.airsc.org These reagents often leverage the inherent chirality of the scaffold to induce stereoselectivity in chemical transformations.

One area of development is the use of α-substituted benzylamines as chiral auxiliaries. google.com These reagents can deliver a nitrogen atom to a substrate while influencing the stereochemical outcome of the reaction, facilitating the separation of diastereomeric intermediates. google.com The chiral auxiliary can then be removed at a later stage of the synthesis. This methodology is particularly useful for the synthesis of enantiomerically pure nitrogen-containing compounds, including many pharmaceutical agents. google.com

For example, (S)-(-)-α-Methylbenzylamine has been employed as a chiral building block in the asymmetric synthesis of 1-substituted tetrahydro-β-carbolines and in the diastereoselective synthesis of S-aminonitriles. sigmaaldrich.comsigmaaldrich.com Its use as a chiral auxiliary has also been demonstrated in the synthesis of both (S)-(-)- and (R)-(+)-N-acetylcalycotomine. sigmaaldrich.comsigmaaldrich.com

The development of these building blocks is crucial for expanding the toolbox of synthetic chemists, enabling the efficient and stereocontrolled construction of complex molecules.

Integration into Supramolecular Architectures and Materials Research

The well-defined stereochemistry and potential for functionalization make this compound and its derivatives attractive components for supramolecular chemistry and materials science. The integration of these chiral building blocks can impart chirality to the resulting assemblies and materials, leading to unique properties and applications.

While direct examples of this compound in complex supramolecular structures are not extensively detailed in the provided context, the principles of using chiral amines in such architectures are well-established. For instance, the synthesis of chiral two-dimensional condensed metal-organic coordination polymers has been reported using chiral precursors. researchgate.net These materials can possess chiral cavities with specific dimensions, potentially enabling applications in enantioselective separations or catalysis. researchgate.net

Furthermore, the functionalization of materials like metal-organic frameworks (MOFs) with benzylic amine groups has been demonstrated. acs.org Although this example does not directly use this compound, it highlights the strategy of incorporating chiral amine functionalities into porous materials. Such modifications can introduce new reactive sites and chiral environments within the material, paving the way for novel applications in heterogeneous catalysis and chiral recognition. The ability to post-synthetically modify these materials with chiral amines opens up a vast design space for creating functional materials with tailored properties.

Q & A

Q. What methodologies are recommended for synthesizing Bis(alpha-methylbenzyl)amine with high enantiomeric excess (ee)?

  • Methodological Answer : this compound can be synthesized via catalytic hydrogenolysis of benzyl or alpha-methylbenzyl protecting groups using Pd/C, followed by acylation with reagents like 4-nitrophenyl chloroformate. Optical purity (≥99% ee) is typically verified using gas-liquid chromatography (GLC) . Key parameters include reaction temperature (20–25°C), solvent polarity, and catalyst loading.

Q. How can researchers validate the optical activity and purity of this compound?

  • Methodological Answer : Optical activity is quantified via polarimetry ([α]20/D +199.0°, neat), while enantiomeric purity is determined using GLC with chiral stationary phases. Refractive index (n20/D 1.5523) and melting point data should align with literature values to confirm structural integrity .

Q. What are the critical steps for characterizing this compound derivatives in coordination chemistry?

  • Methodological Answer : Use spectroscopic techniques such as NMR (1H/13C) to confirm ligand-metal binding. X-ray crystallography is essential for resolving stereochemical configurations of transition metal complexes. Computational methods (e.g., DFT) can predict electronic properties and stability .

Advanced Research Questions

Q. How can conflicting data on the catalytic efficiency of this compound in asymmetric reactions be resolved?

  • Methodological Answer : Contradictions in catalytic outcomes (e.g., turnover frequency, enantioselectivity) often arise from solvent effects, substrate scope, or catalyst loading. Systematic kinetic studies and in situ spectroscopic monitoring (e.g., IR, Raman) can isolate variables. Cross-validation with theoretical models (e.g., transition state analysis) is critical .

Q. What experimental designs are optimal for studying the stability of this compound under oxidative conditions?

  • Methodological Answer : Conduct accelerated stability tests using oxidizing agents (e.g., H2O2, O3) at varying pH and temperature. Monitor degradation products via LC-MS and quantify reaction kinetics using Arrhenius plots. Compare results with computational predictions of bond dissociation energies .

Q. How does the steric bulk of this compound influence its role in chiral resolution?

  • Methodological Answer : Perform competitive binding assays with racemic substrates and analyze enantioselectivity via HPLC. Molecular dynamics simulations can model steric interactions between the amine and substrate. Correlate findings with crystallographic data to refine steric parameters .

Theoretical and Methodological Frameworks

  • Linking Research to Theory :
    this compound studies should align with stereoelectronic theories (e.g., Cram’s rule) to explain enantioselectivity. For catalytic applications, transition metal ligand field theory provides a basis for mechanistic insights .
  • Experimental Design :
    Pre-test/post-test designs with control groups are recommended for catalytic studies. Use factorial designs to evaluate interactions between variables like temperature and solvent polarity .

Key Challenges and Future Directions

  • Surface Chemistry :
    Advanced microspectroscopic imaging (e.g., ToF-SIMS) can elucidate adsorption dynamics of this compound on catalytic surfaces .
  • Data Reproducibility :
    Adopt standardized protocols for synthetic steps and characterization to mitigate variability in optical purity and yield .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.